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Compound of Interest

Compound Name: Propenyl ether

Cat. No.: B12678356 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl

propenyl ether, a representative vinylic ether. It is intended for researchers, scientists, and

professionals in drug development who utilize spectroscopic techniques for molecular structure

elucidation and characterization. This document covers the interpretation of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed

experimental protocols and visual aids to facilitate understanding.

Molecular Structure of Ethyl Propenyl Ether
Ethyl propenyl ether, specifically 1-ethoxyprop-1-ene, exists as two geometric isomers: (E)-1-

ethoxyprop-1-ene (trans) and (Z)-1-ethoxyprop-1-ene (cis). The presence of the double bond

and the ether linkage gives rise to distinct spectroscopic features that allow for their

differentiation and structural confirmation.

Figure 1: Molecular structures of (E) and (Z)-ethyl propenyl ether.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the isomers of ethyl propenyl
ether.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Propenyl Ether
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Protons

(E)-1-
ethoxyprop-1-
ene Chemical
Shift (δ, ppm)

(Z)-1-
ethoxyprop-1-
ene Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

=CH-O ~6.2 ~5.9 Doublet ~12 (trans)

CH₃-CH= ~1.6 ~1.5
Doublet of

doublets

=CH-CH₃ ~4.5 ~4.1
Doublet of

quartets

O-CH₂-CH₃ ~3.7 ~3.6 Quartet ~7

O-CH₂-CH₃ ~1.2 ~1.2 Triplet ~7

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Propenyl Ether

Carbon
(E)-1-ethoxyprop-1-ene
Chemical Shift (δ, ppm)

(Z)-1-ethoxyprop-1-ene
Chemical Shift (δ, ppm)

=CH-O ~143 ~140

=CH-CH₃ ~100 ~98

O-CH₂-CH₃ ~64 ~63

O-CH₂-CH₃ ~15 ~15

=CH-CH₃ ~9 ~9

Table 3: IR Spectroscopic Data for Ethyl Propenyl Ether
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Functional Group Wavenumber (cm⁻¹) Intensity

C=C Stretch 1650-1670 Medium

C-O-C Stretch (asymmetric) 1200-1275 Strong

=C-H Bend (trans) ~960 Strong

=C-H Bend (cis) ~690 Strong

C-H Stretch (sp²) 3000-3100 Medium

C-H Stretch (sp³) 2850-2975 Strong

Table 4: Mass Spectrometry Data for Ethyl Propenyl Ether

m/z Proposed Fragment

86 [M]⁺ (Molecular Ion)

71 [M - CH₃]⁺

57 [M - C₂H₅]⁺ or [C₄H₉]⁺

43 [C₃H₇]⁺ or [CH₃CO]⁺

29 [C₂H₅]⁺

Interpretation of Spectroscopic Data
The ¹H NMR spectrum of ethyl propenyl ether provides detailed information about the proton

environment. The vinyl protons (=CH) are the most deshielded, appearing at higher chemical

shifts due to the electron-withdrawing effect of the adjacent oxygen atom and the sp²

hybridization. The coupling constant between the two vinyl protons is a key diagnostic feature

for distinguishing between the E and Z isomers. A larger coupling constant (typically > 12 Hz) is

observed for the trans isomer due to the anti-periplanar relationship of the protons, while a

smaller coupling constant is characteristic of the cis isomer. The ethyl group protons show a

characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group,

arising from coupling to the adjacent protons.
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In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond appear at high

chemical shifts (>100 ppm). The carbon atom bonded to the oxygen (=CH-O) is the most

deshielded. The sp³ hybridized carbons of the ethyl group appear at lower chemical shifts. The

chemical shifts of the vinylic carbons can also show subtle differences between the E and Z

isomers.

The IR spectrum of ethyl propenyl ether displays characteristic absorption bands that confirm

the presence of key functional groups. A prominent C=C stretching vibration is observed in the

1650-1670 cm⁻¹ region. A strong, broad band corresponding to the C-O-C asymmetric

stretching of the ether linkage appears around 1200-1275 cm⁻¹. The out-of-plane =C-H

bending vibrations are diagnostic for the stereochemistry of the double bond, with a strong

band around 960 cm⁻¹ for the trans isomer and around 690 cm⁻¹ for the cis isomer.

The mass spectrum of ethyl propenyl ether shows a molecular ion peak [M]⁺ at an m/z value

corresponding to its molecular weight (86.13 g/mol ). The fragmentation pattern provides

further structural information. Common fragmentation pathways involve the loss of alkyl groups,

such as a methyl radical ([M - CH₃]⁺ at m/z 71) or an ethyl radical ([M - C₂H₅]⁺ at m/z 57).

[CH₃CH=CHOCH₂CH₃]⁺
m/z = 86

[CH₃CH=CHOCH₂]⁺
m/z = 71

- •CH₃

[CH₃CH=CHO]⁺
m/z = 57

- •C₂H₅

[C₂H₅]⁺
m/z = 29

Click to download full resolution via product page

Figure 2: Proposed mass spectrometry fragmentation pathway for ethyl propenyl ether.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument parameters may need to be optimized for specific samples and equipment.

Sample Preparation: Dissolve 5-25 mg of the ethyl propenyl ether sample in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more
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concentrated sample (50-100 mg) may be required.[1][2]

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a spectral width of 200-250 ppm and a longer acquisition time

or a higher number of scans compared to ¹H NMR due to the lower natural abundance of

¹³C.[3]

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., tetramethylsilane, TMS).

Sample Preparation: For liquid samples like ethyl propenyl ether, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small

drop of the sample is placed directly on the ATR crystal.[4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Acquisition:

Record a background spectrum of the clean salt plates or the empty ATR crystal.[6]

Place the sample and acquire the sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://www.benchchem.com/product/b12678356?utm_src=pdf-body
https://community.wvu.edu/~josbour1/Labs/F2016/Exp%208%20-%20Infrared%20Spectroscopy.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.jove.com/v/10351/infrared-spectroscopy-characterization-of-functional-groups
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12678356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Sample Introduction: Introduce a small amount of the volatile ethyl propenyl ether sample

into the mass spectrometer, often via direct injection or through a gas chromatography (GC)

system for separation from a mixture.

Ionization: The most common ionization technique for a molecule of this type is Electron

Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron

beam, causing them to ionize and fragment.[7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.
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Figure 3: General workflow for the spectroscopic analysis of ethyl propenyl ether.

This guide provides a foundational understanding of the spectroscopic characterization of ethyl

propenyl ether. The presented data and protocols are essential for the unambiguous

identification and structural analysis of this and similar vinylic ether compounds in various

scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://community.wvu.edu/~josbour1/Labs/F2016/Exp%208%20-%20Infrared%20Spectroscopy.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.jove.com/v/10351/infrared-spectroscopy-characterization-of-functional-groups
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/product/b12678356#spectroscopic-data-interpretation-of-propenyl-ether-nmr-ir-ms
https://www.benchchem.com/product/b12678356#spectroscopic-data-interpretation-of-propenyl-ether-nmr-ir-ms
https://www.benchchem.com/product/b12678356#spectroscopic-data-interpretation-of-propenyl-ether-nmr-ir-ms
https://www.benchchem.com/product/b12678356#spectroscopic-data-interpretation-of-propenyl-ether-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12678356?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12678356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

